5-Chloromethyl-2-oxazolidinone

Catalog No.
S1484582
CAS No.
22625-57-6
M.F
C4H6ClNO2
M. Wt
135.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloromethyl-2-oxazolidinone

CAS Number

22625-57-6

Product Name

5-Chloromethyl-2-oxazolidinone

IUPAC Name

5-(chloromethyl)-1,3-oxazolidin-2-one

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)

InChI Key

FNOZCEQRXKPZEZ-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1)CCl

Synonyms

5-(Chloromethyl)-1,3-oxazolidin-2-one; NSC 111158;

Canonical SMILES

C1C(OC(=O)N1)CCl

Chiral Building Block:

5-Chloromethyl-2-oxazolidinone is a valuable chiral building block employed in the synthesis of various complex molecules, particularly those containing di- or tri-substituted amino acids. Its inherent chirality allows for the controlled introduction of chirality centers into the target molecule, leading to enantiomerically pure products crucial in pharmaceutical and medicinal chemistry research [].

Synthesis of Di- and Tri-substituted Amino Acids:

The presence of the chloromethyl group in 5-Chloromethyl-2-oxazolidinone enables its participation in nucleophilic substitution reactions with various nucleophiles, including amines. This property allows researchers to introduce diverse functionalities onto the molecule, ultimately leading to the synthesis of di- and tri-substituted amino acids with specific configurations. These modified amino acids can serve as building blocks for peptides and other biologically active molecules [, ].

  • Origin: While not naturally occurring, 5-Chloromethyl-2-oxazolidinone is readily synthesized from commercially available starting materials [].
  • Significance: This compound serves as a versatile building block due to the presence of both a reactive chloromethyl group and a cyclic amide (oxazolidinone) ring. These functional groups allow for further chemical modifications to introduce various functionalities, enabling the synthesis of complex organic molecules [].

Molecular Structure Analysis

5-Chloromethyl-2-oxazolidinone possesses a five-membered heterocyclic ring with a nitrogen and oxygen atom (oxazolidinone). Attached to the carbon atom at position 5 of the ring is a chloromethyl group (CH2Cl).

  • Key Features:
    • The chloromethyl group is a good leaving group, readily participating in substitution reactions [].
    • The oxazolidinone ring provides rigidity and influences the reactivity of the molecule. The carbonyl group (C=O) within the ring can participate in hydrogen bonding, potentially affecting solubility and interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 5-Chloromethyl-2-oxazolidinone involves the reaction of chloroacetyl chloride with 2-aminoethanol [].
ClCH2COCl + HOCH2CH2NH2 ->  C4H6ClNO2 + HCl(Chloroacetyl chloride) (2-Aminoethanol) (5-Chloromethyl-2-oxazolidinone) (Hydrochloric acid)
  • Other Relevant Reactions: Due to its reactive chloromethyl group, 5-Chloromethyl-2-oxazolidinone can undergo nucleophilic substitution reactions with various nucleophiles (electron-rich species) to introduce new functionalities. Examples include reactions with amines, alcohols, and thiols [].

Physical and Chemical Properties

  • Melting point: 70-72 °C [].
  • Boiling point: Decomposes above 200 °C [].
  • Solubility: Soluble in polar organic solvents like dichloromethane, dimethylformamide, and methanol [].
  • Stability: Relatively stable under dry conditions. May hydrolyze (react with water) slowly over time [].

Mechanism of Action (Not Applicable)

5-Chloromethyl-2-oxazolidinone is not directly involved in biological processes and does not have a defined mechanism of action.

  • Toxicity: Limited data available on specific toxicity. However, chloromethyl group-containing compounds can be irritating and potentially carcinogenic. Handle with care and appropriate personal protective equipment (PPE) [].
  • Flammability: Not readily flammable but may decompose upon heating.
  • Reactivity: Can react with strong acids, bases, and oxidizing agents.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22625-57-6

Dates

Modify: 2023-08-15

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